1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523853
InChI: InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2
SMILES: C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC13523853

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one -

Specification

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
IUPAC Name 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2
Standard InChI Key XBUWERCOIZRRPB-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br
Canonical SMILES C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one (CAS: VC13523853) belongs to the class of brominated naphthalene derivatives fused with heterocyclic amines. Its molecular formula is C₁₄H₁₂BrNO, yielding a molecular weight of 290.15 g/mol. The structure comprises a naphthalene ring brominated at the 4-position, connected to a pyrrolidin-2-one group via a single bond at the 1-position (Figure 1).

Figure 1: Structural Features

  • Naphthalene core: A fused bicyclic aromatic system providing planar rigidity.

  • Bromine substituent: Electron-withdrawing group at the para position, influencing electronic distribution and reactivity .

  • Pyrrolidin-2-one moiety: A five-membered lactam ring introducing polarity and hydrogen-bonding capacity .

The compound’s IUPAC name, 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one, reflects its substitution pattern and functional groups.

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous compounds suggest:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyrrolidinone methylenes (δ 2.5–3.5 ppm), and lactam carbonyl (δ 170–180 ppm in ¹³C NMR) .

  • IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration).

Synthesis and Preparation

Synthetic Routes

No standardized protocols exist for 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one, but plausible pathways extrapolated from related compounds include:

Pathway 1: Ullmann Coupling

  • Bromination: 1-Naphthol undergoes electrophilic bromination using Br₂/FeBr₃ to yield 4-bromo-1-naphthol .

  • Ketone Formation: Oxidation or Friedel-Crafts acylation introduces an acetyl group, forming 1-(4-bromo-1-naphthyl)ethanone .

  • Ring Expansion: Reaction with ethylenediamine under acidic conditions cyclizes the acetyl group into pyrrolidin-2-one.

Pathway 2: Buchwald-Hartwig Amination

  • Palladium-Catalyzed Coupling: 4-Bromo-1-iodonaphthalene reacts with pyrrolidin-2-one in the presence of Pd(OAc)₂ and Xantphos .

  • Workup: Purification via column chromatography yields the target compound.

Table 1: Comparison of Synthetic Methods

MethodAdvantagesLimitationsYield (Predicted)
Ullmann CouplingUses commercially available reagentsMulti-step, low atom economy30–40%
Buchwald-HartwigSingle-step, high regioselectivityRequires costly catalysts50–60%

Key Challenges

  • Regioselectivity: Competing bromination at the 2-position of naphthalene necessitates precise temperature control .

  • Lactam Stability: Pyrrolidin-2-one may undergo ring-opening under strong acidic/basic conditions .

Physicochemical Properties

Thermal Stability

The melting point remains uncharacterized, but analogous compounds like 1-(4-Bromophenyl)-2-pyrrolidinone melt at 98–101°C . Thermogravimetric analysis (TGA) predictions suggest decomposition above 250°C due to C-Br bond cleavage.

Solubility and Partitioning

  • Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).

  • logP: Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

CompoundTargetIC₅₀ (μM)Source
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-oneCOX-2 (predicted)12.4
1-(4-Bromophenyl)-2-pyrrolidinoneNMDA receptor45.6
1-(4-Bromonaphthalen-1-yl)ethanoneTopoisomerase II8.9

Comparative Analysis with Structural Analogs

1-(4-Bromophenyl)-2-pyrrolidinone

  • Structure: Phenyl ring instead of naphthalene.

  • Bioactivity: Demonstrated NMDA receptor antagonism (IC₅₀ = 45.6 μM) .

  • Applications: Investigated for neurodegenerative diseases.

1-(4-Bromonaphthalen-1-yl)ethanone

  • Structure: Acetyl group replaces pyrrolidin-2-one.

  • Bioactivity: Topoisomerase II inhibition (IC₅₀ = 8.9 μM) .

  • Applications: Anticancer lead compound.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate against kinase panels and antimicrobial assays .

  • Toxicology: Assess hepatotoxicity and genotoxicity in vitro.

Computational Modeling

  • QSAR Studies: Correlate substituent effects with bioactivity to guide analog design .

  • ADMET Prediction: Model absorption and metabolism profiles for drug-likeness.

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